molecular formula C46H72N14O10 B1671005 Dynorphin A (1-8) CAS No. 75790-53-3

Dynorphin A (1-8)

Cat. No. B1671005
CAS RN: 75790-53-3
M. Wt: 981.2 g/mol
InChI Key: WRPLGMBDXVBPEG-VGXZEHLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynorphin A (1-8) is a truncated form of dynorphin A, an endogenous opioid peptide . Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile . It is an agonist at the mu-, kappa-, and delta- opioid receptors, with the highest binding affinity for the kappa-opioid receptor .


Synthesis Analysis

Dynorphin A (1-8) is derived from the precursor protein prodynorphin. When prodynorphin is cleaved during processing by proprotein convertase 2 (PC2), multiple active peptides are released, including dynorphin A .


Molecular Structure Analysis

The chemical formula of Dynorphin A is C75H126N24O15 and its molar mass is 1603.95474 . Structures of dynorphin A bound to the κ-opioid receptor have been reported .


Chemical Reactions Analysis

Dynorphin A (1-8) is the predominant opioid peptide identified in placental tissue extracts. The binding of 3H-Bremazocine to the purified kappa receptor is inhibited by Dynorphin A (1-8) (IC50=303 nM) .


Physical And Chemical Properties Analysis

Dynorphin A (1-8) is an opioid octapeptide . More specific physical and chemical properties may require laboratory analysis.

Scientific Research Applications

Summary of the Application

The opioid peptide dynorphin is investigated for its role in modulating feeding behavior and metabolism . The study focuses on how dynorphin affects metabolic and behavioral responses to different diets and feeding regimens .

Methods of Application

Mice lacking dynorphin peptides were exposed to either a normal diet (ND) or a high-fat diet (HFD) for a period of 12 weeks. They had either time-restricted (tR) or ad libitum (AL) access to food. Body weight, food intake, and blood glucose levels were monitored throughout the 12-week feeding schedule .

Results or Outcomes

The study found that dynorphin modulates metabolic changes associated with time-restricted feeding regimen and high-fat diet consumption. The lack of dynorphin causes uncoupling between energy intake and body weight gain in mice; mice maintained on a high-fat diet become overweight despite their normal food intake .

2. Crossing the Blood-Brain Barrier

Summary of the Application

The study investigates the ability of E-2078, a dynorphin A (1–8) analog, to cross the blood-brain barrier in rhesus monkeys .

Methods of Application

In vivo studies were carried out by intravenously injecting E-2078, 10 mg/kg, a dose that had been found to be antinociceptive, to rhesus monkeys. Blood and cerebrospinal fluid samples were collected at various time points after the injection .

Results or Outcomes

The study found that E-2078 was stable in vivo in rhesus monkey blood. No biotransformation products were detected in the blood. Mass spectrometric analysis of the cerebrospinal fluid samples collected after E-2078 injection detected the presence of E-2078, indicating that E-2078 had crossed the blood-brain barrier .

3. Role in Alcohol Use Disorder

Summary of the Application

The study investigates the role of the Dynorphin/Kappa Opioid Receptor system in the actions of alcohol, particularly in relation to alcohol use disorder (AUD) .

Methods of Application

The study reviews the literature regarding the effect of alcohol on the level of the peptide and its receptor, and the role of the endogenous Dynorphin/Kappa Opioid Receptor system in alcohol reward and negative affective states associated with alcohol withdrawal .

Results or Outcomes

The study suggests that the Dynorphin/Kappa Opioid Receptor system mediates the negative affective states associated with alcohol withdrawal. This system is also involved in stress-mediated alcohol intake in alcohol-dependent subjects .

4. Cardiorenal Effects During Ontogeny

Summary of the Application

The study focuses on the physiological roles for kappa opioid receptors (KORs) in adult animals and humans, as well as in the developing newborn animal .

Methods of Application

The review focuses on the putative roles for the first class of endorphins – the dynorphins – and their cardiovascular and renal effects through activation of KORs, especially with regard to the physiology of development .

Results or Outcomes

The study suggests that activation of KORs with the selective agonist, U-50488H, results in an aquaresis, as previously observed in adult animals and humans . In addition, KORs modulate systemic and renal haemodynamics as well as the arterial baroreflex control of heart rate .

5. Role in Stress Response, Pain, and Addiction

Summary of the Application

The study investigates the role of dynorphin (Dyn), an opioid peptide involved in stress response, pain, and addiction. It is synthesized in human and mouse β-cells and secreted in response to glucose .

Methods of Application

The study focuses on intra-islet dynorphin stimulating somatostatin (SST) secretion as a novel factor regulating islet function and insulin secretion in human and mouse islets .

Results or Outcomes

The study suggests that dynorphin plays a significant role in the regulation of insulin secretion, potentially offering new insights into the treatment of conditions related to insulin regulation .

6. Vasoconstrictor Effect in Cerebral Arteries

Summary of the Application

The study investigates the perivascular expression and potent vasoconstrictor effect of Dynorphin A in cerebral arteries .

Methods of Application

Immunohistochemical analysis revealed the expression of Dynorphin A in perivascular nerves of rat pial arteries as well as in both rat and human intraparenchymal vessels of the cerebral cortex . In isolated rat basilar and middle cerebral arteries, Dynorphin A (1–13) and Dynorphin A (1–17) induced strong vasoconstriction in micromolar concentrations .

Results or Outcomes

The study found that Dynorphin A induces sustained contraction of rat cerebral arteries. This vasoconstrictor effect is only partly mediated by κ-opioid receptors and heterotrimeric G i/o -proteins .

Safety And Hazards

Dynorphin A (1-8) may be harmful if swallowed or in contact with skin . It may also be a respiratory irritant if inhaled . Proper protective equipment should be used when handling this chemical .

Future Directions

Research on Dynorphin A (1-8) is ongoing, with a focus on its role in various physiological functions and neuropsychiatric behaviors . It is also being studied for its potential therapeutic applications in treating alcohol use disorders .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53)/t27-,31-,32-,33-,34-,35-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPLGMBDXVBPEG-VGXZEHLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynorphin A (1-8)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dynorphin A (1-8)
Reactant of Route 2
Reactant of Route 2
Dynorphin A (1-8)
Reactant of Route 3
Reactant of Route 3
Dynorphin A (1-8)
Reactant of Route 4
Reactant of Route 4
Dynorphin A (1-8)
Reactant of Route 5
Reactant of Route 5
Dynorphin A (1-8)
Reactant of Route 6
Reactant of Route 6
Dynorphin A (1-8)

Citations

For This Compound
1,900
Citations
H Yoshino, T Nakazawa, Y Arakawa… - Journal of medicinal …, 1990 - ACS Publications
In order to study the structure-activity relationships of dynorphin A-(1-8) amide [Dyn (l-8)-NH2], 20 analogues were synthesized by the solution method. Their biological activities were …
Number of citations: 49 pubs.acs.org
G Feuerstein, AI Faden - Neuropeptides, 1984 - Elsevier
Multiple forms of Dynorphin A (Dyn A) are present in cardiovascular nuclei in the hypothalamus, along with κ-opiate receptors. To study the potential role of Dyn A in cardiovascular …
Number of citations: 43 www.sciencedirect.com
JQ Wang, AJ Ingenito - Peptides, 1994 - Elsevier
We previously demonstrated centrally mediated hypotensive and bradycardic effects of dynorphin A(1–8) (DA1–8) on microinjection into various areas of the hippocampal formation (HF…
Number of citations: 30 www.sciencedirect.com
M Chen, X Zhang, J Fan, H Sun, Q Yao, J Shi, H Qu… - Neuropeptides, 2021 - Elsevier
The contents of Dynorphin A(1–8) decreased gradually in ischemic cortices in rats and an intracerebroventricular administration of synthetic Dynorphin A(1–8) reduced the volume of …
Number of citations: 5 www.sciencedirect.com
MH Whitnall, H Gainer, BM Cox, CJ Molineaux - Science, 1983 - science.org
Dynorphin-A-(1-8), an opioid peptide widely distributed in the rat central nervous system, is present in vasopressin-containing neurosecretory cells terminating in the neural lobe of the …
Number of citations: 249 www.science.org
G Ronsisvalle, L Pasquinucci, V Pittalà… - Journal of medicinal …, 2000 - ACS Publications
Two novel series of κ opioid receptor agonist analogues of MPCB-GRRI and MPCB-RRI, hybrid ligands of MPCB ((−)-cis-N-(2-phenyl-2-carbomethoxy)cyclopropylmethyl-N-…
Number of citations: 10 pubs.acs.org
ER Butelman, JA Vivian, J Yu, MJ Kreek… - Psychopharmacology, 1999 - Springer
Rationale: E-2078 ([N-methyl-Tyr 1 , N-methyl-Arg 7 , d-Leu 8 ] dynorphin A(1–8) ethylamide) is a dynorphin A(1–8) analog with a reduced tendency to be biotransformed, when …
Number of citations: 18 link.springer.com
H YOSHINO, T KANEKO, Y ARAKAWA… - Chemical and …, 1990 - jstage.jst.go.jp
A series of [MeTyr 1, MeArg 7]-Dynorphin A (Dyn)(1-8)-OH analogues, modified at position 8 with various amino acids, is described. Their biological activities were determined in the …
Number of citations: 13 www.jstage.jst.go.jp
L Prokai, AD Zharikova - Rapid communications in mass …, 1998 - Wiley Online Library
Synaptic metabolism of the endogenous opioid octapeptide dynorphin (Dyn) A (1‐8) (Tyr‐Gly‐Gly‐Phe‐Leu‐Arg‐Arg‐Ile) was studied in vitro upon its incubation with synaptosomes …
MGC Gillan, LE Robson, AT McKnight… - Journal of …, 1985 - Wiley Online Library
Following incubation of [ 3 H]dynorphin A (1–8) and [ 3 H]dynorphin A (1–9) with suspensions of guinea pig brain membranes, analysis of the supernatants by HPLC has shown that …
Number of citations: 37 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.